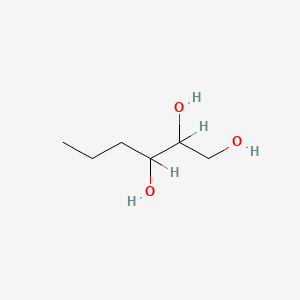
1,2,3-Hexanetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2,3-Hexanetriol is an organic compound with the molecular formula C6H14O3. It is a trihydroxy alcohol, meaning it contains three hydroxyl groups (-OH) attached to a six-carbon chain. This compound is known for its hygroscopic nature and is used in various industrial and scientific applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
1,2,3-Hexanetriol can be synthesized through several methods. One common method involves the reduction of 1,2,3-hexanetrione using sodium borohydride (NaBH4) as a reducing agent. The reaction typically occurs in an aqueous or alcoholic medium at room temperature, yielding this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of hexane-1,2,3-trione. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, resulting in the reduction of the trione to the triol .
化学反応の分析
Acid-Catalyzed Deoxygenation to Alkenes
1,2,3-Hexanetriol undergoes formic acid-mediated deoxygenation to produce hex-1-en-3-ol via elimination (Figure 1). This reaction proceeds through protonation of hydroxyl groups, followed by β-elimination of water and formic acid. Key parameters include:
-
Reagents : Formic acid (excess)
-
Conditions : Ambient temperature, distillation for product isolation
-
Yield : 56% (isolated)
-
Product Characterization :
Reaction Mechanism:
-
Protonation of adjacent hydroxyl groups by formic acid.
-
Elimination of water and formic acid, forming a conjugated alkene.
-
Distillation to isolate the less polar alkene product.
Comparative Reaction Behavior
While limited direct data exist for this compound, its reactivity can be contextualized against structurally similar triols (e.g., 1,2,6-hexanetriol). Notable differences arise from hydroxyl group proximity and steric effects:
Stereochemical Considerations
The stereochemistry of elimination products depends on hydroxyl group spatial arrangement. For example, (2S,3S)-1,2,3-hexanetriol (CID 6950291) retains configuration during deoxygenation, as evidenced by retained optical activity in products . This contrasts with racemic mixtures observed in non-stereospecific syntheses.
Unresolved Research Questions
-
Esterification Pathways : Scope for forming mono-, di-, or tri-esters remains unexplored.
-
Oxidation Selectivity : Controlled oxidation to ketones vs. carboxylic acids requires investigation.
-
Catalytic Hydrogenation : Potential to synthesize chiral hexanediols via selective hydroxyl group reduction.
科学的研究の応用
1,2,3-Hexanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a stabilizer for proteins and enzymes.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and as a plasticizer in various materials
作用機序
The mechanism of action of 1,2,3-hexanetriol involves its interaction with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, stabilizing the structure of proteins and enzymes. In drug delivery systems, this compound can enhance the solubility and bioavailability of active pharmaceutical ingredients .
類似化合物との比較
Similar Compounds
1,2,6-Hexanetriol: Similar in structure but with hydroxyl groups at different positions.
Glycerol: A trihydroxy alcohol with a shorter carbon chain.
1,2,3-Heptanetriol: A similar compound with an additional carbon in the chain.
Uniqueness
1,2,3-Hexanetriol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and physical properties. Compared to glycerol, it has a longer carbon chain, providing different solubility and reactivity characteristics. Its structure allows for specific interactions in biological and chemical systems, making it valuable in various applications .
特性
CAS番号 |
90325-47-6 |
|---|---|
分子式 |
C6H14O3 |
分子量 |
134.17 g/mol |
IUPAC名 |
(2R,3S)-hexane-1,2,3-triol |
InChI |
InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChIキー |
XYXCXCJKZRDVPU-NTSWFWBYSA-N |
SMILES |
CCCC(C(CO)O)O |
異性体SMILES |
CCC[C@@H]([C@@H](CO)O)O |
正規SMILES |
CCCC(C(CO)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















